Phenyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate
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Overview
Description
Phenyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a 4-methylphenylsulfonyl group, making it a unique and versatile molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable techniques . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Phenyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Phenyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by stimulating the intrinsic mitochondrial signaling pathway . This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, leading to cell death .
Comparison with Similar Compounds
Phenyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazoles: These compounds undergo similar oxidation reactions and have comparable biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl 4-(4-methylphenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-15-7-9-17(10-8-15)25(22,23)20-13-11-19(12-14-20)18(21)24-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIHQFLPDVJCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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